Tert-butyl 4-(2-propan-2-yloxyphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-propan-2-yloxyphenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
The synthesis of tert-butyl 4-(2-propan-2-yloxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-propan-2-yloxyphenyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile . The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
Tert-butyl 4-(2-propan-2-yloxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl 4-(2-propan-2-yloxyphenyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-propan-2-yloxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Tert-butyl 4-(2-propan-2-yloxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has similar structural features but different substituents, leading to variations in its biological activities.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another similar compound with different functional groups, which can result in different chemical reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
Molecular Formula |
C18H28N2O3 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-propan-2-yloxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)22-16-9-7-6-8-15(16)19-10-12-20(13-11-19)17(21)23-18(3,4)5/h6-9,14H,10-13H2,1-5H3 |
InChI Key |
PUUIEESUGQQRJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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